molecular formula C10H11NO2 B1294827 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid CAS No. 35186-99-3

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B1294827
CAS No.: 35186-99-3
M. Wt: 177.2 g/mol
InChI Key: BWKMGYQJPOAASG-UHFFFAOYSA-N
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Mechanism of Action

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is unique due to its constrained structure and its role as a phenylalanine analog. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and chemical properties.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-4,9,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKMGYQJPOAASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41994-51-8 (hydrochloride)
Record name 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
Source ChemIDplus
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DSSTOX Substance ID

DTXSID80868286
Record name 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67123-97-1, 35186-99-3, 103733-65-9
Record name 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
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Record name 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC14794
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Record name 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid
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Record name (±)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Record name 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Record name 1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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